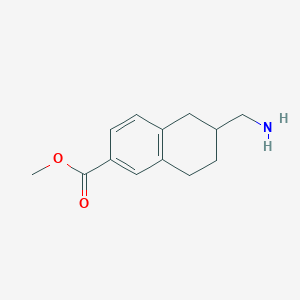
Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid or trimethylchlorosilane . The aminomethyl group can be introduced through reductive amination, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, or amines.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the aminomethyl group.
Scientific Research Applications
Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity . The compound may also act as a ligand, binding to receptors or enzymes and modulating their function .
Comparison with Similar Compounds
Methyl 6-(aminomethyl)picolinate: Shares the aminomethyl group and ester functionality but has a different ring system.
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Similar in having an aminomethyl group and ester functionality but differs in the core structure.
Uniqueness: Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its specific naphthalene ring system, which imparts distinct chemical and physical properties. This structural uniqueness can lead to different reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h4-5,7,9H,2-3,6,8,14H2,1H3 |
InChI Key |
WYCWGJVPNZKJTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(CC2)CN)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















